3-Amino-cycrohexanemethaneamine
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Overview
Description
3-Amino-cycrohexanemethaneamine is an organic compound with the molecular formula C7H16N2. It is a derivative of cyclohexane, featuring an amino group attached to the cyclohexane ring and another amino group attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-cycrohexanemethaneamine typically involves the reduction of corresponding nitriles or amides. One common method is the hydrogenation of 3-cyano-cyclohexanemethaneamine using a palladium catalyst under high pressure and temperature . Another approach involves the reductive amination of cyclohexanone with ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a palladium or nickel catalyst and hydrogen gas under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-cycrohexanemethaneamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
3-Amino-cycrohexanemethaneamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-cycrohexanemethaneamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activities and cellular processes . Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the methylene bridge with an additional amino group.
1,3-Diaminocyclohexane: Contains two amino groups attached directly to the cyclohexane ring.
Cyclohexanemethanamine: Features a single amino group attached to the methylene bridge.
Uniqueness
3-Amino-cycrohexanemethaneamine is unique due to the presence of both an amino group on the cyclohexane ring and another on the methylene bridge.
Properties
IUPAC Name |
(1S,3R)-3-(aminomethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAIWKFALHMEY-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680472 |
Source
|
Record name | (1S,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206798-46-0 |
Source
|
Record name | (1S,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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